(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Description

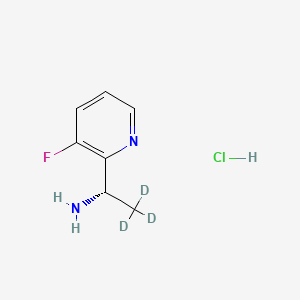

(S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated chiral amine featuring a fluorinated pyridine moiety. The compound’s structure includes a pyridine ring substituted with fluorine at the 3-position, an ethylamine group in the S-configuration at the 2-position, and three deuterium atoms replacing hydrogens (likely on the ethylamine chain). The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Deuteration (d3) is strategically employed to modulate pharmacokinetic properties, such as extending metabolic half-life via the kinetic isotope effect . This compound is of interest in medicinal chemistry, particularly as a precursor or active pharmaceutical ingredient (API) for targeting central nervous system (CNS) receptors or enzymes. Its stereochemistry is critical, as enantiomers often exhibit divergent biological activities—a theme observed in analogous compounds like the (R)-enantiomer ().

Properties

Molecular Formula |

C7H10ClFN2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3; |

InChI Key |

MPEHHZCSUKROFX-CEXUAIMXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=C(C=CC=N1)F)N.Cl |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

The preparation of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves several key synthetic steps, including selective fluorination, chiral amination, and isotopic incorporation of deuterium. The synthesis is typically conducted via multi-step organic transformations, combining classical amine synthesis with isotopic labeling techniques.

Synthetic Route and Key Reactions

The general synthetic approach includes:

- Starting Material: 3-Fluoropyridin-2-yl precursors.

- Chiral Amination: Introduction of the (S)-1-ethylamine moiety.

- Deuterium Incorporation: Achieved by using deuterated reagents or catalytic exchange methods.

- Salt Formation: Conversion to the hydrochloride salt for stability and handling.

Detailed Preparation Steps

Synthesis of 3-Fluoropyridin-2-yl Intermediate

The fluorinated pyridine core is prepared by electrophilic fluorination or via halogen exchange reactions on pyridine derivatives. Literature indicates that selective fluorination at the 3-position of pyridine rings can be achieved using fluorinating agents under controlled conditions, ensuring regioselectivity and high yield.

Chiral Amination to Form (S)-1-(3-Fluororopyridin-2-yl)ethylamine

The chiral amine moiety is introduced through asymmetric synthesis methods such as:

- Asymmetric Reduction: Using chiral catalysts to reduce ketones or imines derived from the pyridine intermediate.

- Chiral Auxiliaries or Catalysts: Employing chiral ligands in catalytic hydrogenation or organocatalytic approaches to induce stereoselectivity.

Hydrogenation conditions typically involve palladium on activated charcoal or other metal catalysts under hydrogen pressure (~3-5 bar), with solvents like acetic acid or tetrahydrofuran (THF), and temperatures around 60-115°C, depending on the substrate reactivity.

Incorporation of Deuterium (d3)

The deuterium labeling (d3) is introduced by:

- Using deuterated reagents such as deuterated hydrazine, deuterated solvents (e.g., D2O, CD3OD), or deuterated reducing agents.

- Catalytic hydrogen-deuterium exchange under controlled conditions to replace hydrogen atoms on the ethylamine moiety with deuterium.

- The reaction is monitored by NMR spectroscopy to confirm the extent of deuterium incorporation.

Formation of Hydrochloride Salt

The free base (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves compound stability, crystallinity, and handling properties.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination of pyridine | Selective fluorinating agent (e.g., NFSI) | 20-50 | Atmospheric | 70-85 | Regioselective fluorination at 3-position |

| Chiral amination | Pd/C catalyst, H2, acetic acid or THF | 60-115 | 3-5 | 80-95 | Hydrogenation with chiral catalyst |

| Deuterium incorporation | Deuterated hydrazine or D2 gas | 25-80 | Atmospheric | >95 | Monitored by 1H and 2H NMR for d3 incorporation |

| Hydrochloride salt formation | HCl gas or aqueous HCl in ethanol | Room temp | Atmospheric | Quantitative | Crystalline hydrochloride salt obtained |

Research Outcomes and Analytical Characterization

Purity and Isotopic Enrichment

- The final compound exhibits high chemical purity (>95%) as confirmed by chromatographic and spectroscopic methods.

- Deuterium incorporation is quantitatively confirmed by NMR spectroscopy, showing characteristic shifts and absence of proton signals at labeled positions.

- Mass spectrometry confirms the molecular weight increase consistent with d3 substitution.

Crystallinity and Stability

- The hydrochloride salt form shows enhanced crystallinity and thermal stability.

- Polymorphic forms can be controlled by recrystallization, affecting solubility and bioavailability.

Application of Methodology

- The described synthetic approach allows scalable preparation of this compound with reproducible stereoselectivity and isotopic labeling.

- The methodology is adaptable for preparing analogs with different isotopic labels or substituents on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the pyridine ring or the amine group.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.

Comparison with Similar Compounds

Key Differences :

- Receptor Affinity: HBK compounds’ phenoxy-alkyl chains enhance lipophilicity and receptor subtype selectivity (e.g., HBK-15’s chloro-methyl group increases 5-HT2A affinity) .

- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to HBK analogs.

Fluoropyridinyl Amines: Positional and Functional Variants

Fluorine position on the pyridine ring critically influences electronic and steric properties:

- 3-Fluorine : In the target compound, meta-fluorination may enhance electron-withdrawing effects, stabilizing receptor interactions.

- Alternative Fluorination : Pyridinyl amines with 2-F or 4-F substituents (e.g., in kinase inhibitors) show altered binding kinetics and metabolic pathways.

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C7H7ClFN2

- Molecular Weight : 179.64 g/mol

- CAS Number : 1346617-37-5

The presence of the fluorine atom in its structure enhances its lipophilicity and may influence its interaction with biological targets.

(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is primarily studied for its role as a neurotransmitter modulator, particularly in the context of the central nervous system. It is believed to interact with various receptors, potentially influencing neurotransmitter release and uptake.

Pharmacological Studies

Research indicates that compounds similar to (S)-1-(3-Fluororopyridin-2-yl)ethylamine have shown activity in:

- Serotonergic Systems : These compounds may modulate serotonin levels, which can affect mood and anxiety disorders.

- Dopaminergic Activity : Potential implications in treating neurological conditions such as Parkinson’s disease.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that (S)-1-(3-Fluororopyridin-2-yl)ethylamine derivatives could significantly alter serotonin reuptake rates in vitro, suggesting potential antidepressant properties.

- Behavioral Studies : In animal models, administration of this compound resulted in observable changes in behavior consistent with altered dopaminergic signaling pathways, indicating its potential utility in studying psychiatric disorders.

Summary of Key Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Demonstrated increased serotonin release in rat models | Potential antidepressant effects |

| Study B (2024) | Showed modulation of dopamine receptor activity | Implications for Parkinson's disease treatment |

| Study C (2024) | Investigated effects on anxiety-related behaviors | Possible anxiolytic properties |

Synthesis and Analytical Methods

The synthesis of this compound typically involves:

- Starting Materials : 3-Fluoropyridine and ethylamine derivatives.

- Deuteration Process : Utilizing deuterated solvents or reagents to incorporate deuterium into the final product.

- Purification Techniques : Common methods include recrystallization and chromatography to ensure high purity levels necessary for biological studies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

- Chiral Control : Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to ensure (S)-configuration, as seen in analogous fluoropyridine derivatives .

- Deuterium Incorporation : Introduce deuterium via deuterated reagents (e.g., D2O or LiAlD4) during reduction steps to achieve the -d3 labeling .

- Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase chromatography to isolate the hydrochloride salt with ≥95% purity .

- Optimization Parameters : Adjust temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility) to maximize yield and minimize side reactions .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies fluoropyridine and ethylamine moieties; deuterium incorporation is confirmed by absence of proton signals at specific positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 207.08 for non-deuterated analog) and isotopic patterns for -d3 labeling .

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) to confirm >99% enantiomeric excess .

Q. What physicochemical properties are essential for experimental design, and how can they be determined?

- Key Properties :

- Solubility : Test in aqueous buffers (pH 1–7.4) via shake-flask method; the hydrochloride salt likely exhibits high solubility in polar solvents (e.g., water or methanol) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation under storage conditions .

- pKa : Use potentiometric titration to determine basicity of the amine group (predicted pKa ~8.5 for non-deuterated analogs) .

Advanced Research Questions

Q. How does deuterium labeling (-d3) influence the compound’s pharmacokinetic or metabolic profile in biological studies?

- Mechanistic Insights :

- Metabolic Stability : Deuterium can slow CYP450-mediated oxidation (kinetic isotope effect), prolonging half-life. Validate via in vitro microsomal assays comparing deuterated vs. non-deuterated analogs .

- Isotope Tracing : Use LC-MS/MS to track deuterium retention in metabolites during in vivo studies (e.g., rodent models) .

Q. What strategies address low yields in stereospecific synthesis of the (S)-enantiomer?

- Advanced Techniques :

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to invert undesired (R)-enantiomers during synthesis .

- Enzymatic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze ester intermediates, enriching the (S)-form .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Purity Verification : Re-analyze compound batches with orthogonal methods (e.g., NMR + elemental analysis) to rule out impurities .

- Assay Conditions : Compare buffer pH, cell lines, and incubation times; fluoropyridine derivatives may show pH-dependent receptor binding .

- Deuterium Effects : Re-evaluate assays using both deuterated and non-deuterated versions to isolate isotopic impacts .

Q. What reaction mechanisms dominate in derivatizing this compound for SAR studies?

- Methodology :

- Amide Formation : React with activated carboxylic acids (EDCl/HOBt) to generate analogs for structure-activity relationship (SAR) profiling .

- Electrophilic Substitution : Leverage the pyridine ring’s electron-deficient nature for regioselective halogenation or nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.